molecular formula C6H9BrClN3 B3026928 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 1188265-60-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Cat. No.: B3026928
CAS No.: 1188265-60-2
M. Wt: 238.51
InChI Key: FNKYKFZYHXJZRI-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS: 1188265-60-2) is a brominated heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyrazine core. Its molecular formula is C₆H₉BrClN₃ (molecular weight: 238.51 g/mol), and it is typically supplied as a hydrochloride salt to enhance stability and solubility . This compound is utilized in medicinal chemistry for developing orexin receptor antagonists and other bioactive molecules .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKYKFZYHXJZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-60-2
Record name Imidazo[1,5-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1)
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Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the following steps :

    Formation of the Imidazo[1,5-a]pyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position serves as a key site for nucleophilic substitution, enabling the introduction of diverse functional groups.

Reaction Type Reagents/Conditions Products Yield Reference
Amine substitutionDimethylamine, ethanol, room temperature3-(Dimethylamino)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride63%
Thiol substitutionSodium hydrosulfide, DMF, 80°C3-Mercapto-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine58%
Alkoxy substitutionSodium methoxide, methanol, reflux3-Methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine72%

Key findings:

  • Substitution reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing nature of the fused pyrazine ring .

  • Steric hindrance at the 3-position minimally affects reactivity, allowing efficient substitution with bulky nucleophiles.

Cross-Coupling Reactions

The bromine atom participates in palladium- and cobalt-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Reaction Type Catalyst/Reagents Products Yield Reference
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF3-Aryl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives65–78%
CarbonylationCo₂(CO)₈, CO atmosphere, methanol3-Carboxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine methyl ester67%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl amine3-Arylamino-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine54%

Key findings:

  • Cobalt-mediated carbonylation under CO atmosphere produces ester derivatives, which are hydrolyzable to carboxylic acids .

  • Suzuki couplings exhibit broad substrate compatibility with electron-rich and electron-poor arylboronic acids.

Reduction and Hydrogenation

The tetrahydroimidazo[1,5-a]pyrazine core undergoes selective reduction under controlled conditions.

Reaction Type Reagents/Conditions Products Yield Reference
DehydrohalogenationPd/C, H₂ (1 atm), ethanol5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine89%
Ring hydrogenationPtO₂, H₂ (3 atm), acetic acidSaturated imidazolidine-pyrazine derivatives76%

Key findings:

  • Catalytic hydrogenation removes the bromine atom without affecting the fused ring system .

  • Higher hydrogen pressures (3 atm) saturate the imidazole ring, altering the compound’s planarity and electronic properties.

Oxidation Reactions

Controlled oxidation modifies the heterocyclic framework for downstream functionalization.

Reaction Type Reagents/Conditions Products Yield Reference
Epoxidationm-CPBA, dichloromethane, 0°C3-Bromo-5,6-epoxy-7,8-tetrahydroimidazo[1,5-a]pyrazine61%
N-OxidationH₂O₂, acetic acid, 50°C3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine N-oxide68%

Key findings:

  • Epoxidation occurs selectively at the 5,6-double bond, preserving the bromine substituent.

  • N-Oxidation enhances solubility in polar solvents, facilitating subsequent reactions.

Acid/Base-Mediated Transformations

The hydrochloride salt participates in pH-dependent equilibria and decomplexation reactions.

Reaction Type Reagents/Conditions Products Yield Reference
NeutralizationNaOH (aq), ethyl acetateFree base: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine95%
Salt metathesisAgNO₃, water3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine nitrate82%

Key findings:

  • The free base exhibits higher reactivity in non-polar solvents compared to the hydrochloride form .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride has been investigated for its potential as a lead compound in drug discovery. The imidazo[1,5-a]pyrazine scaffold is known for its biological activity, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,5-a]pyrazine exhibit significant antimicrobial properties against various pathogens. This compound's bromine substitution may enhance its efficacy by altering its interaction with microbial targets .
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action could involve interference with cellular signaling pathways or induction of apoptosis .

Neuropharmacology

Research into the neuropharmacological effects of imidazo[1,5-a]pyrazines suggests that compounds like 3-bromo derivatives may modulate neurotransmitter systems. This could lead to applications in treating neurological disorders such as anxiety and depression:

  • CNS Activity : Compounds within this class have shown promise in modulating GABAergic and serotonergic systems, which are crucial for mood regulation .

Synthesis and Chemical Reactions

The compound is also valuable in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a useful building block for creating novel compounds with desired biological activities.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth .
Anticancer ResearchShowed potential to induce apoptosis in cancer cell lines .
Neuropharmacological InvestigationsSuggested modulation of neurotransmitter systems with potential anxiolytic effects .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,5-a]pyrazine ring system play crucial roles in its binding affinity and activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Ring Junction Variations

The position of the ring junction ([1,5-a] vs. [1,2-a]) significantly impacts biological activity and synthetic accessibility:

  • Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine: Target Compound ([1,5-a]): Exhibits conformational rigidity due to the fused imidazole and pyrazine rings. Imidazo[1,2-a]pyrazine Derivatives: For example, 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS: 2250242-00-1) has a different ring junction, leading to altered electronic properties. In sodium channel (NaV1.7) inhibitors, the [1,2-a] junction (compound 13) showed 10-fold higher potency than the [1,5-a] analogue (compound 12) .

Substituent Effects: Bromo vs. Other Halogens and Functional Groups

The 3-bromo substituent in the target compound influences reactivity and interactions:

  • Bromo vs. Chloro :
    • 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: N/A) was optimized for sleep-promoting activity as an orexin antagonist. The chloro group’s smaller size and lower electronegativity may enhance binding affinity compared to bromo .
    • Bromo as a Leaving Group : The 3-bromo position in the target compound allows further functionalization (e.g., Suzuki coupling), making it a versatile intermediate .
Table 2: Substituent Effects on Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Key Application Reference
Target Compound 3-Bromo 238.51 Orexin antagonists
1-Chloro Derivative 1-Chloro ~220.0 (estimated) Sleep-promoting agents
7-Methyl Derivative 7-Methyl 216.08 SAR studies

Pharmacological Profiles

  • Orexin Receptor Antagonism : The target compound’s tetrahydro core is critical for dual OX1R/OX2R antagonism, with bromine enhancing lipophilicity and blood-brain barrier penetration .
  • NaV1.7 Inhibition : Imidazo[1,2-a]pyrazines outperform [1,5-a] analogues due to better isoform selectivity .
  • Triazolopyrazines : Exhibit distinct bioactivity, such as kinase inhibition, but lack orexin receptor activity .

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS No. 1187830-45-0) is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure includes a fused imidazo-pyrazine ring system, which contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₆H₉BrClN₃
  • Molecular Weight : 238.51 g/mol
  • Purity : Typically >95%
  • IUPAC Name : 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

The biological activity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate signaling pathways related to cancer and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key kinases involved in tumor progression. For instance, it exhibits inhibitory effects on Pim kinases with IC₅₀ values reported as low as 10 nM for Pim-2 kinase .
  • Neuroprotective Effects : In neurotoxicity studies involving PC12 cells, the compound demonstrated protective effects against oxidative stress-induced cell death .

Biological Activity Overview

The following table summarizes the biological activities associated with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride:

Activity Target/Effect IC₅₀/EC₅₀ Value Reference
Kinase InhibitionPim-1 Kinase13 nM
Pim-2 Kinase10 nM
NeuroprotectionPC12 Cells (H₂O₂-induced toxicity)EC₅₀ = 25 μM
Antitumor ActivityBEL-7402 Cell LineIC₅₀ = 9.40 μM
A549 Cell LineIC₅₀ = 7.83 μM

Case Studies

Several studies have explored the efficacy of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride in different biological contexts:

  • Anticancer Activity :
    • A study evaluated the compound's ability to inhibit cell proliferation in various cancer cell lines. It was found to significantly reduce viability in BEL-7402 and A549 cells with IC₅₀ values indicating potent activity .
  • Neuroprotective Studies :
    • In experiments assessing neuroprotection against oxidative stress in differentiated PC12 cells, the compound exhibited significant protective effects at concentrations around 25 μM. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Inflammation Modulation :
    • The compound also displayed anti-inflammatory properties by inhibiting nitric oxide production in RAW264.7 macrophages. This indicates its potential utility in managing inflammatory conditions .

Q & A

Advanced Question

  • Structure-Activity Relationship (SAR) : Bromine’s larger atomic radius and electronegativity enhance hydrophobic interactions in receptor binding pockets. For example, 1-chloro analogues showed dual orexin receptor antagonism (Ki < 10 nM), while bromine may improve blood-brain barrier penetration .
  • Case Study : In NaV1.7 inhibitors, 6,5-fused imidazo[1,5-a]pyrazine derivatives with bromine exhibited improved potency over 5,6-fused analogues due to optimized heteroatom positioning .
    Methodological Insight : Use molecular docking and in vitro binding assays (e.g., radioligand displacement) to compare halogen effects .

What analytical techniques validate the compound’s purity and structure?

Basic Question

  • LC/MS : Confirms molecular weight (e.g., [M+H]+ = 237.18 g/mol) and detects impurities .
  • ¹H NMR : Characterizes proton environments (e.g., aromatic protons at δ 7.42 ppm, methylene groups at δ 3.99 ppm) .
  • Chromatography : Silica gel column chromatography with MeOH/DCM gradients removes byproducts .
    Data Contradiction : Discrepancies in NMR shifts may arise from solvent (CDCl₃ vs. DMSO-d6) or hydration states; always report experimental conditions .

How can low yields in palladium-catalyzed coupling reactions be addressed?

Advanced Question

  • Catalyst Optimization : Use Pd₂(dba)₃ with RuPhos ligand for improved stability and turnover .
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., dioxane) due to enhanced solubility .
  • Temperature Control : Reactions at 110°C in sealed tubes prevent ligand degradation .
    Troubleshooting : Monitor reaction progress via TLC and quench prematurely if side products dominate.

What storage conditions ensure compound stability?

Basic Question

  • Storage : Keep in anhydrous ethanol or DCM at -20°C, sealed under inert gas (N₂/Ar) to prevent hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., NaBH(OAc)₃ reductions) .
    Safety Note : Avoid prolonged skin contact; wear PPE due to potential irritancy (refer to SDS guidelines) .

What in vivo models evaluate its efficacy as an orexin receptor antagonist?

Advanced Question

  • Rodent Sleep Studies : Compare sleep latency and duration using EEG/EMG in mice treated with 3–30 mg/kg doses. Dual orexin receptor antagonists (DORAs) like SB-649868 show dose-dependent sleep promotion without cognitive disruption .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS in Sprague-Dawley rats .

How to resolve discrepancies in hydrogenation yields (e.g., 14% vs. 45%)?

Q. Data Contradiction Analysis

  • Catalyst Activity : Ensure Pd/C is freshly activated; older batches may require higher H₂ pressure (2–3 bar) .
  • Substrate Purity : Trace moisture in intermediates (e.g., ethyl esters) can poison catalysts; dry solvents over molecular sieves .
  • Scale-Up Effects : Smaller batches (<1 g) often report higher yields due to better gas diffusion; use high-shear mixing for larger scales .

What therapeutic applications are explored for this compound?

Advanced Question

  • Oncology : As a bioisostere of fadrozole (aromatase inhibitor), it may target estrogen-dependent cancers. Test in MCF-7 cell proliferation assays .
  • Neurology : Dual orexin receptor antagonism suggests potential for insomnia treatment. Compare to suvorexant in sleep architecture studies .
    Patent Insight : Related tetrahydroimidazo[1,5-a]pyrazine salts are patented for aldosteronism and hypertension .

How does ring saturation affect pharmacological properties?

Advanced Question

  • Potency Enhancement : Partial saturation (e.g., 5,6,7,8-tetrahydro vs. unsaturated) improves metabolic stability and reduces off-target effects in NaV1.7 inhibitors .
  • Computational Modeling : Density functional theory (DFT) predicts saturated rings enhance binding to hydrophobic pockets (e.g., orexin receptor OX₁R) .

What are the environmental and safety hazards during synthesis?

Basic Question

  • Waste Disposal : Quench POCl₃ with ice-cold NaOH to neutralize acidic byproducts .
  • Emergency Protocols : For spills, use adsorbents (vermiculite) and ventilate areas to avoid HCl vapor inhalation .
    Regulatory Compliance : Follow REACH guidelines for brominated compounds; report ecotoxicity via Daphnia magna assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

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